

Unraveling the Structure-Activity Relationships of Progesterone Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 14-Deoxyposterone

Cat. No.: B1197410

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A comprehensive search for structure-activity relationship (SAR) studies on "**14-deoxyposterone**" did not yield specific results for this particular compound. Therefore, this guide provides a comparative analysis of the SAR of various progesterone analogs, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. The focus will be on how structural modifications to the progesterone scaffold influence receptor binding and biological activity.

Progesterone Receptor Binding: Nuclear vs. Membrane

The biological effects of progesterone and its analogs are primarily mediated through the nuclear progesterone receptor (nPR) and the membrane progesterone receptor (mPR). Structure-activity relationship studies have revealed that modifications to the steroid core can significantly alter the binding affinity and selectivity for these two receptor types.

For instance, synthetic progestins often exhibit different binding affinities for nPR and mPR α . While some derivatives bind strongly to both, others show selectivity. Notably, two synthetic progesterone derivatives, 10-ethenyl-19-norprogesterone (19-CH₂P4) and 19 α -methylprogesterone (19-CH₃P4), have been identified as selective mPR α agonists with no significant nPR agonist activity.^[1] This highlights the potential to develop mPR-specific ligands by modifying the progesterone structure. In contrast, potent nPR agonists like Org 2058 and R5020 show poor binding to human mPR α , and the nPR antagonist RU486 (mifepristone) does not bind to mPR α at all.^[1]

Further studies have shown that derivatives with a 19-hydroxyl group and the removal of the 3-keto group exhibit high selectivity for mPRs with almost no affinity for nPRs.[2] Computational docking studies have also been employed to investigate the binding affinities of various steroid derivatives to different isoforms of the human progesterone receptor (hPR A and hPR B), suggesting that estrogens like estradiol and estrone can bind with high affinity to hPR monomers.[3]

Anti-Inflammatory and Other Biological Activities

Beyond receptor binding, the structural modifications of progesterone analogs have been explored for various therapeutic applications, particularly for their anti-inflammatory properties. Analogs of andrographolide, a different class of molecule, have been investigated where a 14-deoxy modification in 14-deoxy-11,12-didehydroandrographolide was found to retain anti-inflammatory effects, likely through the inhibition of NF- κ B, while being devoid of the cytotoxicity seen with the parent compound.[4]

In the realm of steroidal anti-inflammatory agents, synthetic analogs of dehydroepiandrosterone (DHEA) metabolites have shown promise. For example, 17 α -ethynyl-5-androstene-3 β ,7 β ,17 β -triol (HE3286), a stabilized derivative of an active DHEA metabolite, demonstrated significant anti-inflammatory effects in rodent models of rheumatoid arthritis.[5] Similarly, 5-androstene-16 α -fluoro-17-one (fluasterone), another synthetic androstene analog, showed anti-inflammatory and immune-regulating activities without significant hormonal side effects.[6]

Interestingly, modifications at the 14-position of the steroid nucleus can lead to other biological activities. The synthesis of 14 β -hydroxyprogesterone, for example, resulted in a compound with positive inotropic activity, indicating an interaction with the digitalis receptor.[7]

Data Summary: Progesterone Analog Activity

Compound/Analog	Receptor/Target	Activity	Key Structural Features	Reference
19-CH ₂ P4, 19-CH ₃ P4	mPR α	Selective Agonist	Methyl or methylene at C18 or C19	[1]
19-hydroxy derivatives	mPRs	Selective Binding	19-hydroxyl, no 3-keto group	[2]
Org 2058, R5020	nPR	Potent Agonist	---	[1]
RU486 (mifepristone)	nPR	Antagonist	---	[1]
14-deoxy-11,12-didehydroandrog rapholide	NF- κ B	Anti-inflammatory	14-deoxy modification	[4]
HE3286	---	Anti-inflammatory	17 α -ethynyl group	[5]
Fluasterone	---	Anti-inflammatory	16 α -fluoro group	[6]
14 β -hydroxyprogesterone	Digitalis Receptor	Positive Inotropic	14 β -hydroxyl group	[7]

Experimental Protocols

Receptor Binding Assays (General Methodology)

A common method to determine the binding affinity of steroid analogs to progesterone receptors involves competitive binding assays. A typical protocol is as follows:

- Preparation of Receptor Source:
 - For nPR: Cytosolic fractions from cells expressing the receptor (e.g., MCF-7 cells) or tissues rich in nPR (e.g., rat uterine cytosol) are prepared.[1][2]

- For mPR α : Membrane fractions from cells overexpressing the receptor (e.g., human pancreatic adenocarcinoma BxPC3 cells) are used.[\[1\]](#)[\[2\]](#)
- Incubation: The receptor preparation is incubated with a radiolabeled ligand (e.g., [3 H]progesterone) and varying concentrations of the unlabeled test compound (the progesterone analog).
- Separation: Bound and unbound radioligand are separated, often by filtration or charcoal adsorption.
- Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined. This value is used to calculate the binding affinity.

Cell-Based Functional Assays (General Methodology)

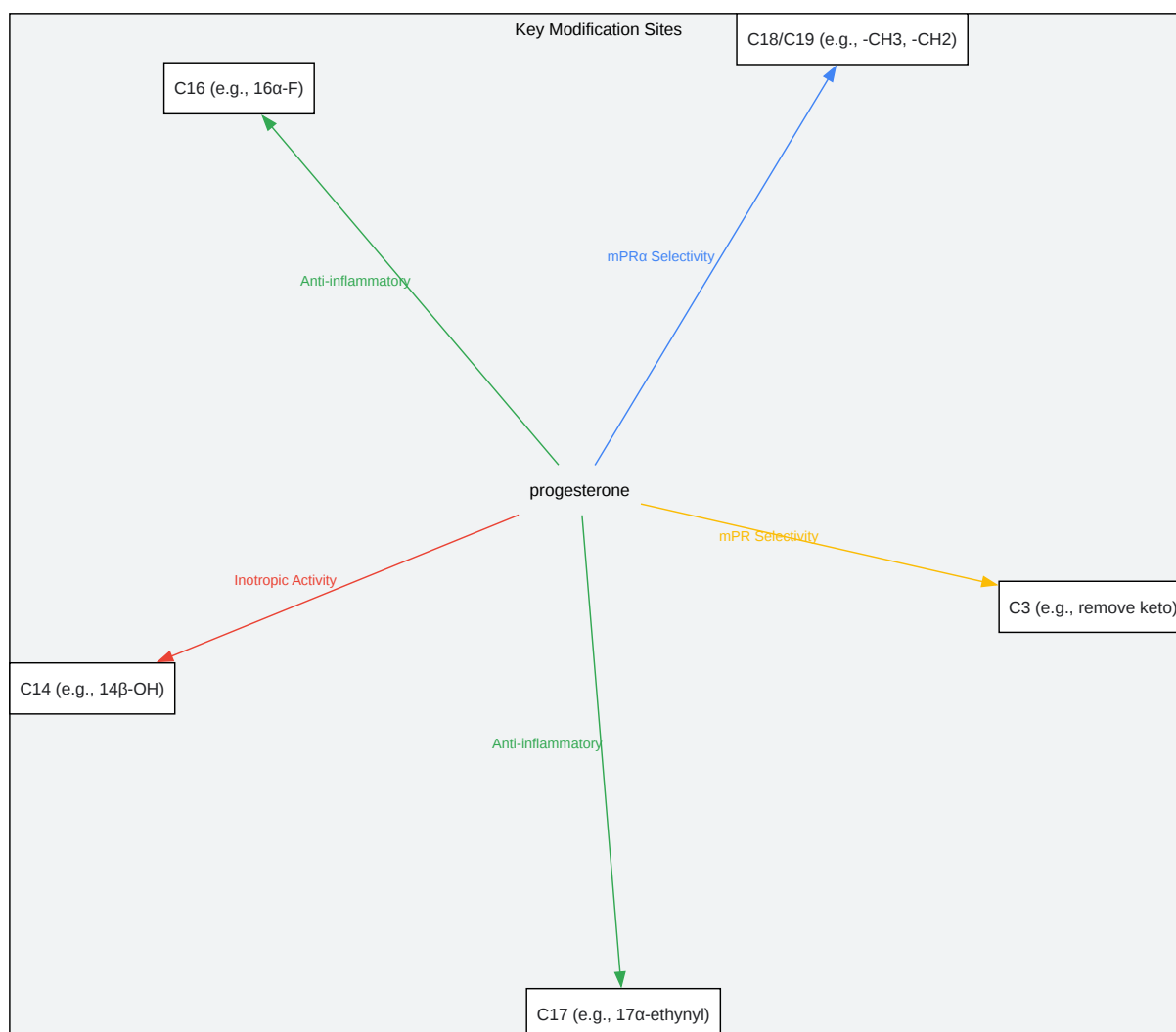
To assess the functional activity of progesterone analogs (agonist or antagonist), cell-based reporter assays are frequently used:

- Cell Culture and Transfection: A suitable cell line that does not endogenously express the progesterone receptor is cultured. These cells are then co-transfected with a plasmid encoding the progesterone receptor and a reporter plasmid containing a progesterone-responsive element linked to a reporter gene (e.g., luciferase).
- Treatment: The transfected cells are treated with varying concentrations of the progesterone analog. A known agonist (e.g., progesterone) and antagonist (e.g., RU486) are used as controls.
- Reporter Gene Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase activity) is measured.
- Data Analysis: An increase in reporter gene activity indicates agonist activity, while a decrease in agonist-induced activity suggests antagonist activity. Dose-response curves are

generated to determine the potency (EC₅₀) or inhibitory concentration (IC₅₀) of the compound.

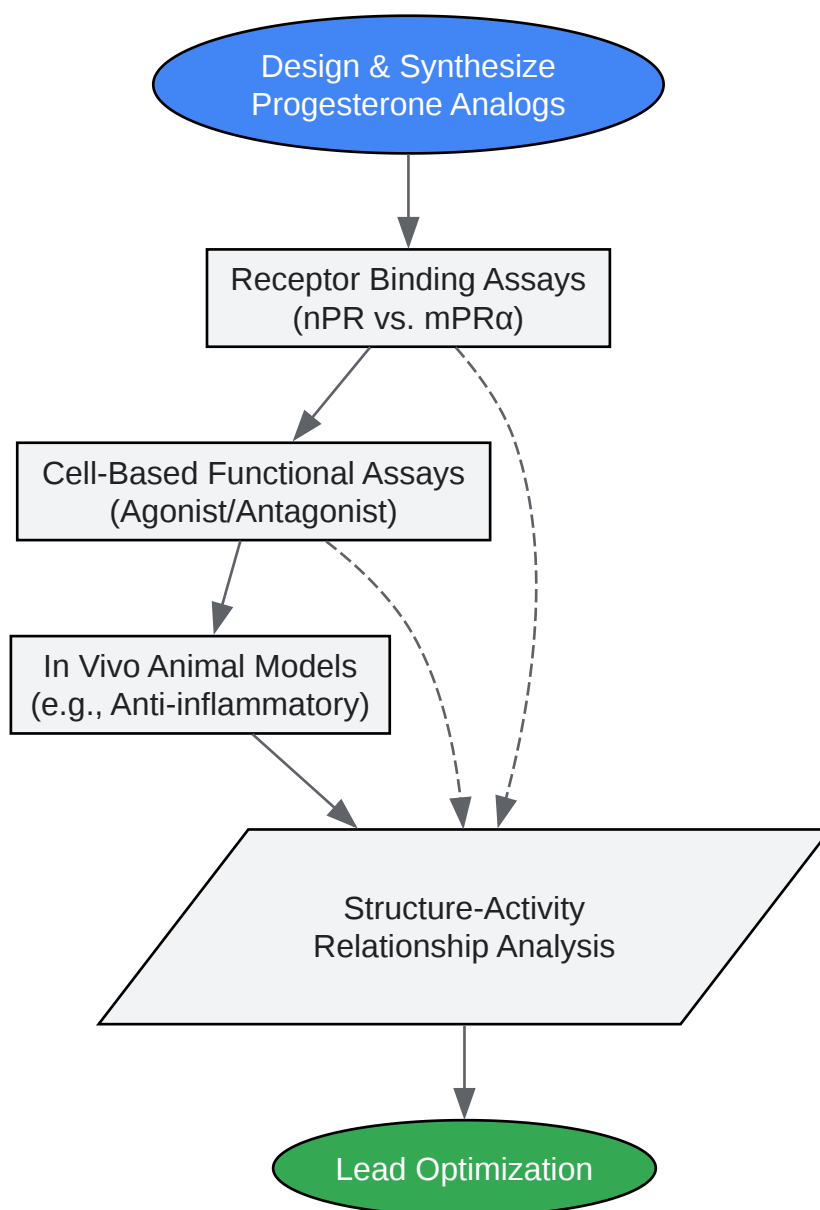
Visualizing Structure-Activity Relationships

To conceptualize the structure-activity relationships of progesterone analogs, the following diagrams illustrate key structural features and a typical workflow for screening new compounds.



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Caption: Key modification sites on the progesterone scaffold and their associated biological activities.



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Caption: A typical workflow for the screening and evaluation of novel progesterone analogs.

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